4-Amino-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1500-85-2
Cat. No.: VC21543418
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine - 1500-85-2](/images/no_structure.jpg)
CAS No. | 1500-85-2 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10) |
Standard InChI Key | PEHVGBZKEYRQSX-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC=NC(=C21)N |
Canonical SMILES | C1=CNC2=NC=NC(=C21)N |
Chemical Identity and Structure
Basic Information
4-Amino-7H-pyrrolo[2,3-d]pyrimidine, registered under CAS number 1500-85-2, is a heterocyclic compound with a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol . This compound is known by several synonyms including 7-deazaadenine, 6-amino-7-deazapurine, and 4-aminopyrrolo[2,3-d]pyrimidine . The IUPAC name of this compound is 7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Structural Features
The structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrimidine ring fused with a pyrrole ring, with an amino group attached at the 4-position of the pyrimidine component. This arrangement creates a bicyclic system that resembles adenine but with a critical difference: a carbon atom replaces the nitrogen at the 7-position of the purine skeleton, hence the alternative name "7-deazaadenine." The SMILES notation for this compound is NC1=C2C=CNC2=NC=N1 .
Physicochemical Properties
Physical Characteristics
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature, appearing as a white to pale brown crystalline material . Alternative descriptions characterize it as a white to light yellow or light orange powder or crystal . The compound demonstrates considerable thermal stability with a high melting point.
Chemical Properties
The compound possesses several notable chemical properties that influence its reactivity and handling requirements. Its pKa is predicted to be 13.38±0.20, indicating relatively low acidity of the NH groups . The molecule is sensitive to environmental factors, requiring specific storage conditions to maintain stability.
Chemical Property | Value/Description | Reference |
---|---|---|
pKa | 13.38±0.20 (Predicted) | |
Sensitivity | Moisture & Light Sensitive | |
InChIKey | PEHVGBZKEYRQSX-UHFFFAOYSA-N |
Synthesis and Preparation
A documented synthetic route for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine involves the cyclization of 5-ethynylpyrimidine-4,6-diamine under specific reaction conditions. The synthesis procedure is outlined below:
A mixture of 5-ethynylpyrimidine-4,6-diamine (300 mg, 2.24 mmol), Cs2CO3 (1.46 g, 4.47 mmol), and DMSO (4.00 ml) in a 10.00 ml microwave tube is subjected to irradiation at 100 W and 180°C for 15 minutes. After cooling to room temperature, the reaction mixture is transferred to a separating funnel containing 100 ml water and 100 ml ethyl acetate. The aqueous layer is extracted twice with 100 ml portions of ethyl acetate. The combined organic extracts are dried with MgSO4, filtered through celite, and concentrated in vacuo. Purification via column chromatography (using a gradient from 80% ethyl acetate/hexane to 10% methanol/dichloromethane) yields 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (0.15 g, 50%) as an off-white solid .
This microwave-assisted synthesis represents a relatively efficient approach with a moderate yield of 50%.
Biological Activity and Applications
Anti-Cancer Properties
One of the most significant applications of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is in the development of anti-cancer agents. Recent research has identified this compound as a valuable scaffold for designing kinase inhibitors with potential anti-tumor activity.
A 2025 study reported the discovery of a novel type II c-Met/Axl inhibitor that utilizes 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a hinge region binder . Through systematic exploration of structure-activity relationships based on the clinically reported c-Met inhibitor BMS-777607, researchers identified an optimized compound (22a) that demonstrated remarkable potency against c-Met and Axl kinases, with IC50 values of 1 nM and 10 nM, respectively .
Compared to cabozantinib, compound 22a displayed superior anti-proliferative activity across a range of solid tumors. In established MKN-45 and HCT116 xenograft tumor models, the compound achieved tumor growth inhibition rates of 98.2% and 87.2%, respectively, at a dosage of only 1 mg/kg . These findings suggest significant potential for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as clinical candidates for cancer treatment.
When handling 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, appropriate personal protective equipment should be used, including gloves, eye protection, and face protection. In case of skin contact, thorough washing with water is recommended (P302 + P352). For eye contact, cautious rinsing with water for several minutes is advised, with medical attention if eye irritation persists (P305 + P351 + P338, P337 + P313) .
This pricing information indicates that 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a specialty research chemical with relatively high cost, reflecting its value in pharmaceutical research and development.
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